N-(pyridin-2-ylmethyl)acetamide

Beschreibung

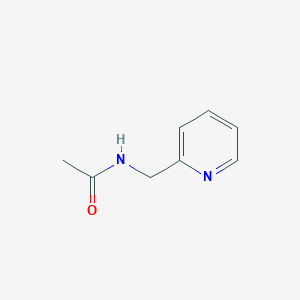

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHAEBNFWGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408160 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-18-8 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Pyridin 2 Ylmethyl Acetamide and Analogs

Diverse Synthetic Routes and Reaction Optimizations for N-(pyridin-2-ylmethyl)acetamide

The preparation of this compound can be achieved through several synthetic pathways, with the most common being the acylation of 2-(aminomethyl)pyridine.

One straightforward and widely used method involves the reaction of 2-(aminomethyl)pyridine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. jst.go.jp Solvents like dichloromethane (B109758) (CH₂Cl₂) or polar aprotic solvents are often employed. Optimization of this reaction may involve adjusting the stoichiometry of the reactants, with a slight excess of the acetylating agent often leading to higher yields. Temperature control is also crucial, with mild heating sometimes used to accelerate the reaction.

Another approach involves the condensation of 2-(aminomethyl)pyridine with chloroacetic acid to form 2-hydroxy-N-(pyridin-2-ylmethyl)acetamide. researchgate.net This reaction is typically performed in a 1:1 molar ratio. researchgate.net

Continuous flow synthesis has also been explored as a scalable and reproducible method for producing this compound and its analogs.

Table 1: Synthetic Routes for this compound

| Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)pyridine, Acetyl chloride/Acetic anhydride | Pyridine, DIPEA | Room temperature to 60°C, Dichloromethane or other polar aprotic solvents | High | jst.go.jp |

| 2-(aminomethyl)pyridine, Chloroacetic acid | - | 1:1 molar ratio | - | researchgate.net |

| 2-aminopyridine (B139424), Acetic anhydride | Pyridine | 25-60°C, Pyridine or other polar aprotic solvents | Good |

Targeted Synthesis of this compound Derivatives and Functional Analogs

The synthesis of derivatives and functional analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

For instance, 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be synthesized by the cyanoacetylation of pyridin-2-ylmethylamine with methyl cyanoacetate (B8463686) under solvent-free conditions at room temperature. This derivative serves as a useful precursor for the synthesis of various heterocyclic compounds.

Another example is the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides. This involves the reaction of 4-methylphenyl sulphonyl chloride with various amino acids in a basic medium to yield [4-methylphenylsulphonamido] alkanoic acids. These are then chlorinated with thionyl chloride and subsequently condensed with 2-aminopyridine to give the final products in good to excellent yields (68.2-85%). researchgate.net

The synthesis of ferrocene-modified analogs of kinase inhibitors has also been reported, where a ferrocenyl unit is incorporated to enhance biological activity. mdpi.com For example, a ferrocene (B1249389) analogue of imatinib (B729), where the pyridine ring is replaced by a ferrocenyl group, has shown promising activity against certain cancer cell lines. mdpi.com

Furthermore, N-(5-fluoro-6-methyl-2-pyridinyl)acetamide represents a fluorinated analog, and its synthesis would follow similar acylation protocols. chemsynthesis.com The introduction of a fluorine atom can significantly alter the electronic properties and biological activity of the molecule.

Table 2: Examples of this compound Derivatives and Analogs

| Derivative/Analog Name | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| 2-cyano-N-(pyridin-2-ylmethyl)acetamide | Cyanoacetylation of pyridin-2-ylmethylamine | Methyl cyanoacetate | |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Multi-step synthesis involving chlorination and condensation | 4-methylphenyl sulphonyl chloride, amino acids, thionyl chloride, 2-aminopyridine | researchgate.net |

| Ferrocene-modified analogs | Cyclocondensation with a ferrocenyl-enaminone | (E)-3-(dimethylamino)-1-ferrocenyl-2-propen-1-one | mdpi.com |

| N-(5-fluoro-6-methyl-2-pyridinyl)acetamide | Acylation of 5-fluoro-6-methyl-2-aminopyridine | Acetylating agent | chemsynthesis.com |

Mechanistic Insights into Amide Bond Formation and Derivatization in Pyridyl-Methyl Systems

The formation of the amide bond in this compound and its analogs generally proceeds through a nucleophilic acyl substitution mechanism.

In the case of using an acid chloride, the amine nitrogen of 2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. libretexts.org

When a carboxylic acid is used directly, the reaction is often catalyzed by an acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. youtube.com This leads to a tetrahedral intermediate, which then eliminates a water molecule to form the amide. youtube.com

The mechanism of amide hydrolysis, the reverse reaction, can occur under both acidic and basic conditions. In basic hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide ion as the leaving group. libretexts.org

Recent advancements have explored the use of organoboron catalysts for direct amide bond formation. rsc.org These catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine. For example, boronic acids can form an acyl boronate intermediate with the carboxylic acid, which then readily reacts with the amine. rsc.org

Furthermore, theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the reaction mechanisms in detail. researchgate.net These studies provide insights into the transition states and energy barriers of the reaction pathways, aiding in the rational design of more efficient synthetic methods. researchgate.net

Coordination Chemistry and Metal Complexation of N Pyridin 2 Ylmethyl Acetamide

Ligand Design Principles and Chelation Properties of N-(pyridin-2-ylmethyl)acetamide

This compound is an effective chelating ligand due to the presence of two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. This arrangement allows the molecule to act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. The pyridine ring's nitrogen is a soft donor, favoring coordination with softer metal ions, while the amide oxygen is a hard donor, preferring harder metal ions. This dual nature enables it to coordinate with a broad spectrum of transition and main group metals.

The chelation of this compound to a metal ion enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The formation of a five-membered ring is entropically favored over the coordination of two separate monodentate ligands. The planarity of the pyridine ring and the rotational freedom around the methylene (B1212753) bridge and amide bond allow the ligand to adopt a conformation that minimizes steric strain upon coordination.

Synthesis and Characterization of Transition and Main Group Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

A variety of mononuclear complexes of this compound with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as main group metals, have been reported. In these complexes, the ligand typically acts as a bidentate N,O-donor, forming a complex with the general formula [M(L)n(X)m], where L is this compound, X is an ancillary ligand (e.g., chloride, nitrate, or water), and n and m are stoichiometric coefficients. For instance, a copper(II) complex has been synthesized and characterized, showing potential biological activity.

The coordination of the ligand to the metal center is evidenced by shifts in the IR and NMR spectra. For example, the C=O stretching frequency in the IR spectrum typically shifts to a lower wavenumber upon coordination to a metal ion, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal. Similarly, the proton and carbon signals of the pyridine ring and the methylene group in the NMR spectrum are often shifted upon complexation.

While less common than mononuclear complexes, polynuclear complexes involving this compound can be formed under specific reaction conditions or with the use of appropriate bridging ancillary ligands. In such complexes, the this compound ligand may still coordinate to a single metal center in a bidentate fashion, while other ligands bridge between two or more metal centers. The formation of these polynuclear structures is dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the coordinating ability of the counter-ions present in the reaction mixture.

Structural Elucidation of this compound Metal Complexes via X-ray Crystallography

Crystallographic studies of related pyridine-amide complexes have revealed a range of coordination geometries, including distorted tetrahedral, square planar, and octahedral, depending on the metal ion and the other ligands present in the coordination sphere. mdpi.com For example, in a tetra-coordinated zinc(II) complex, a distorted tetrahedral geometry was observed. mdpi.com In contrast, hexa-coordinated zinc(II) and cadmium(II) complexes adopt octahedral geometries. mdpi.com The this compound ligand is observed to coordinate in a bidentate manner, forming the expected five-membered chelate ring. The bond lengths between the metal and the donor atoms of the ligand (M-N and M-O) are consistent with the formation of coordinate covalent bonds.

Table 1: Selected Crystallographic Data for Representative Metal Complexes with Pyridine-Amide Type Ligands

| Complex | Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | Reference |

| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted Tetrahedral | 2.05-2.06 | - | mdpi.com |

| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Zn(II) | Octahedral | 2.16 | - | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Octahedral | 2.35-2.36 | 2.29-2.53 | mdpi.com |

Note: Data for closely related pyridine-amide ligands are presented to illustrate typical structural parameters.

Influence of Metal Ions and Ancillary Ligands on Coordination Geometry and Electronic Structure

The choice of metal ion has a profound influence on the coordination geometry and electronic structure of the resulting complex. First-row transition metals like copper(II), with its d⁹ electron configuration, are prone to Jahn-Teller distortions, often leading to distorted octahedral or square planar geometries. In contrast, zinc(II), with a d¹⁰ configuration, typically forms regular tetrahedral or octahedral complexes.

Ancillary ligands, which are any ligands other than this compound in the coordination sphere, also play a crucial role in determining the final structure. Small, monodentate ligands like chloride or water can occupy the remaining coordination sites, while larger, bulky ligands can sterically influence the arrangement of the this compound ligand. The electronic properties of the ancillary ligands can also affect the electronic structure of the complex by modifying the ligand field strength, which in turn influences the d-orbital splitting and the magnetic and spectroscopic properties of the complex.

Chelation Dynamics and Ligand Exchange Processes

The stability of the metal complexes of this compound in solution is an important aspect of their chemistry. The chelate effect contributes significantly to their thermodynamic stability. However, these complexes can still undergo ligand exchange reactions, where the this compound ligand or the ancillary ligands are replaced by other ligands present in the solution.

The kinetics of these ligand exchange processes can be studied using techniques such as stopped-flow spectrophotometry or mass spectrometry. ru.nl The rates of these reactions are influenced by several factors, including the nature of the metal ion, the incoming and outgoing ligands, and the solvent. For instance, studies on related palladium(II) complexes with bidentate N,N'-donor ligands have shown that the substitution of coordinated chloride ions by thiourea (B124793) nucleophiles proceeds via a two-step associative mechanism. ukzn.ac.za The electronic effects of substituents on the pyridine or amide rings can also modulate the lability of the complexes, with electron-withdrawing groups generally increasing the rate of substitution. ukzn.ac.za

Advanced Spectroscopic and Spectrochemical Characterization

Elucidation of Molecular Structure and Bonding in N-(pyridin-2-ylmethyl)acetamide through Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of each signal to its corresponding nucleus within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region, generally between δ 7.2 and 8.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the pyridine ring and the amide nitrogen show a distinct signal, while the methyl protons (CH₃) of the acetamide (B32628) group are observed in the upfield region, typically around δ 2.0 ppm. The integration of these signals corresponds to the number of protons in each chemical environment, further validating the molecular structure.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The spectrum shows distinct signals for the carbonyl carbon of the amide group, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. For instance, in a related compound, N-methyl-N-(quinolin-8-yl)acetamide, the carbonyl carbon appears at δ 171.58 ppm. rsc.org The chemical shifts of the pyridine ring carbons are sensitive to their electronic environment.

The following table summarizes typical ¹H-NMR and ¹³C-NMR chemical shift ranges for this compound.

| Functional Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 7.2 - 8.5 | 120 - 150 |

| Methylene Protons (CH₂) | ~4.5 | ~45 |

| Amide Proton (NH) | ~8.0 - 8.5 | - |

| Methyl Protons (CH₃) | ~2.0 | ~23 |

| Carbonyl Carbon (C=O) | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is also invaluable in studying the formation of metal complexes with this compound. Upon coordination with a metal ion, changes in the chemical shifts of the pyridine and amide protons can indicate the binding sites. nih.govresearchgate.net

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A prominent feature is the strong absorption band of the amide carbonyl group (C=O stretch), which typically appears around 1650-1660 cm⁻¹. rsc.org The N-H stretching vibration of the amide group is observed in the region of 3300-3500 cm⁻¹. The absence of free amine (NH₂) signals confirms the formation of the amide bond. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are also evident in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as those of the pyridine ring, can be particularly strong and well-resolved.

Upon complexation with metal ions, shifts in the vibrational frequencies of the pyridine ring and the amide group in both FT-IR and Raman spectra can provide evidence of coordination. For example, a shift in the C=N stretching frequency of the pyridine ring can indicate its involvement in bonding with the metal center. nih.gov

The following table highlights key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Amide C=O | Stretch | 1650 - 1660 rsc.org |

| Pyridine Ring | C=C, C=N Stretch | ~1400 - 1600 |

| C-H | Stretch (aromatic, aliphatic) | ~2800 - 3100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound and its Metal Complexes

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within this compound and its metal complexes.

The formation of metal complexes with this compound often leads to significant changes in the UV-Vis spectrum. The coordination of the ligand to a metal ion can cause shifts in the ligand-centered absorption bands and may also give rise to new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion itself. nih.gov For instance, the complexation of a related ligand with Cu(II) resulted in observable d-d transitions. nih.gov

Fluorescence Spectroscopy: While this compound itself may exhibit weak fluorescence, its metal complexes can display enhanced or altered fluorescence properties. The coordination to a metal ion can influence the excited state dynamics of the ligand, leading to changes in fluorescence intensity and wavelength. For some acetamide derivatives, the introduction of certain functional groups can lead to significant fluorescence emission. nih.gov The study of the fluorescence of these complexes can provide information about their structure and the nature of the metal-ligand interaction.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique that is exclusively used for studying species with unpaired electrons. In the context of this compound, ESR spectroscopy is a powerful tool for characterizing its paramagnetic metal complexes, particularly those involving transition metals like copper(II). nih.gov

The ESR spectrum of a paramagnetic metal complex provides information about the electronic environment of the metal ion, including its oxidation state, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For a Cu(II) complex of a ligand similar to this compound, the ESR spectrum suggested a distorted octahedral structure with a d(x²-y²) ground state. nih.gov The analysis of the g-values and hyperfine coupling constants obtained from the ESR spectrum can reveal details about the covalency of the metal-ligand bonds and the distribution of the unpaired electron density.

Thermal Analysis Techniques in the Context of Coordination Complex Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of the coordination complexes of this compound. These methods provide information about the decomposition patterns of the complexes as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve can reveal the temperatures at which different components of the complex, such as coordinated water molecules or the organic ligand itself, are lost. This information is crucial for determining the stoichiometry and thermal stability of the complex. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of N Pyridin 2 Ylmethyl Acetamide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules like N-(pyridin-2-ylmethyl)acetamide. DFT calculations can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. nih.govnih.gov Studies on similar acetamide (B32628) derivatives have demonstrated that geometrical parameters calculated via DFT methods are often in good agreement with experimental data obtained from X-ray diffraction. nih.gov

DFT serves as the foundation for more detailed electronic analyses, including the examination of molecular orbitals and electrostatic potential surfaces, which are crucial for understanding the molecule's reactivity and interaction potential. dntb.gov.uanih.gov

The electronic reactivity of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. orientjchem.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of different aspects of reactivity.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

For this compound, the HOMO is typically localized on the pyridine (B92270) ring and the amide group, which are electron-rich areas. The LUMO is generally distributed over the pyridine ring, indicating its capacity to accept electrons. DFT calculations on related structures provide insight into the expected values for these properties. nih.govirjweb.comresearchgate.net

Table 1: Representative Global Reactivity Descriptors for Acetamide Derivatives based on DFT Calculations

| Parameter | Symbol | Formula | Typical Value Range (eV) for related compounds |

| HOMO Energy | EHOMO | - | -6.0 to -7.0 eV |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 eV |

| Electronegativity | χ | (I + A) / 2 | 3.5 to 4.5 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.75 eV |

| Electrophilicity Index | ω | χ² / (2η) | 2.2 to 3.1 eV |

Note: This table is generated based on typical values found in computational studies of similar aromatic acetamide compounds and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most probable sites for nucleophilic attack.

Green Regions: Represent areas with neutral or zero potential.

For this compound, the MEP map would show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the pyridine ring would also exhibit a negative potential, making both sites susceptible to interaction with electrophiles or metal ions. Conversely, the hydrogen atom of the amide group (N-H) and the hydrogens on the pyridine ring would show positive potential (blue), identifying them as sites for potential nucleophilic interactions. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior in different environments, such as in solution. rsc.org

A key aspect of the structure of amides is the potential for rotational isomerism around the amide C-N bond. This bond has a partial double bond character, which leads to a significant rotational barrier and the possible existence of cis (E) and trans (Z) conformers. scielo.br Conformational analysis, often performed using DFT calculations, can identify the stable conformers and the energy barriers between them. Studies on similar tertiary amides have shown that multiple stable conformations can exist, and their relative populations can be predicted. scielo.br MD simulations can then be used to explore how the molecule transitions between these conformations and how solvent molecules influence this dynamic equilibrium. chemrxiv.orgrsc.org

In Silico Modeling of Ligand-Metal Interactions and Complex Stability

The pyridine nitrogen and the amide oxygen of this compound make it an effective bidentate ligand, capable of coordinating with various metal ions. In silico modeling, particularly with DFT, is extensively used to predict and analyze the structure, stability, and electronic properties of these metal complexes. dntb.gov.uanih.gov

Computational studies can predict the preferred coordination geometry of the resulting complex. For instance, with transition metals like copper(II), this compound can form stable complexes, and DFT calculations can help determine if the geometry is, for example, square planar or a distorted octahedral. dntb.gov.uanih.govnih.gov These models also allow for the calculation of binding energies, which indicates the stability of the ligand-metal bond. By analyzing the molecular orbitals of the complex, researchers can understand the nature of the coordination bond, including the extent of charge transfer from the ligand to the metal ion. mdpi.com

Table 2: Summary of In Silico Modeling of Ligand-Metal Interactions

| Metal Ion | Predicted Coordination Sites | Common Predicted Geometry | Application of Modeling |

| Cu(II) | Pyridine-N, Amide-O | Distorted Octahedral | Predicting bond lengths, bond angles, and electronic structure. dntb.gov.uanih.gov |

| Co(II) | Pyridine-N, Amide-O | Tetrahedral | Assessing complex stability and spectroscopic properties. researchgate.net |

| Ni(II) | Pyridine-N, Amide-O | Tetrahedral | Determining coordination number and geometry. researchgate.net |

| Pt(II) | Pyridine-N, Amide-O | Square Planar | Elucidating reaction mechanisms and complex structures. nih.gov |

Note: This table illustrates common findings from computational studies on pyridine-amide type ligands and their metal complexes.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures. DFT calculations are commonly used to compute theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govdntb.gov.ua

For vibrational analysis, DFT can calculate the frequencies and intensities of the vibrational modes of this compound. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. imist.ma This allows for precise assignment of the absorption bands to specific molecular vibrations, such as the C=O stretch of the amide, the N-H bend, and the C=N stretches of the pyridine ring. mdpi.comnih.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing these calculated shifts with experimental NMR data helps in confirming the proposed structure and assigning the resonances in the experimental spectrum. scielo.br

Table 3: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Pyridine-Amide Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | 3250-3350 |

| C-H Stretch (Aromatic) | ~3050 | 3030-3080 |

| C=O Stretch (Amide I) | ~1670 | 1650-1680 |

| C=N/C=C Stretch (Ring) | ~1590 | 1580-1610 |

| N-H Bend (Amide II) | ~1540 | 1520-1560 |

Note: The calculated values are representative and based on DFT studies of similar molecules. Experimental ranges are standard values.

Mechanistic Studies of Reactions Involving N Pyridin 2 Ylmethyl Acetamide

Exploration of Reaction Pathways and Transition States

While detailed computational studies specifically mapping the reaction pathways and transition states for many reactions of N-(pyridin-2-ylmethyl)acetamide are not extensively documented in publicly available literature, insights can be drawn from studies of closely related molecules and general principles of organic reactivity. The reactivity of this compound is largely governed by the interplay between the nucleophilic pyridine (B92270) nitrogen, the amide functionality, and the methylene (B1212753) bridge.

In acyl transfer reactions, where this compound acts as an acyl acceptor, the reaction proceeds via a nucleophilic addition-elimination mechanism. For instance, in the reaction with benzoyl chloride, the nitrogen atom of the primary amine precursor, pyridin-2-ylmethanamine (B45004), attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group to form the stable amide bond of this compound.

Theoretical studies on related systems, such as the hydrolysis of other imines and amides, underscore the potential reaction pathways. Density Functional Theory (DFT) calculations on similar compounds have been used to model the transition states of such reactions, often revealing the energetic barriers and the geometry of the activated complex. mdpi.com For this compound, it is plausible that protonation of the pyridine nitrogen or the amide oxygen could precede nucleophilic attack in acidic conditions, thereby lowering the activation energy of the reaction.

Role of this compound as a Reactant or Intermediate in Organic Transformations

This compound serves as a versatile building block and intermediate in a variety of organic transformations. Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions.

As a reactant, it can undergo several types of transformations:

Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide.

Reduction: The amide group can be reduced to a secondary amine, yielding N-ethyl-N-(pyridin-2-ylmethyl)amine.

Substitution: The pyridine ring is susceptible to electrophilic substitution reactions.

Acyl Acceptor: As mentioned, its precursor amine readily accepts acyl groups to form the amide, a reaction that has been optimized to achieve high yields.

The role of this compound and its derivatives as intermediates is particularly significant in the synthesis of more complex molecules. For example, it can act as a ligand in transition metal-catalyzed reactions, where its coordination to the metal center can facilitate subsequent transformations on the molecule itself or on other substrates.

Metal-Mediated Transformations and Amide Bond Cleavage/Formation Mechanisms

The interaction of this compound with metal ions is a key aspect of its chemistry, influencing its reactivity and enabling transformations that are otherwise difficult to achieve. The pyridine nitrogen and the amide oxygen are effective coordination sites for a variety of transition metals.

A study on the closely related ligand, N,N-bis(pyridin-2-ylmethyl)acetamide, provides significant insight into metal-mediated amide bond cleavage. rsc.org The study revealed that the cleavage of the acetyl group is dependent on the Lewis acidity of the metal ion and requires direct coordination of the metal to the amide bond.

| Metal Salt | Resulting Complex/Product | Amide Bond Cleavage | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | [(μ-O)(FeClL′)(FeCl₃)] (L' = in situ formed heterocyclic compound) | Yes, with further reaction | rsc.org |

| CuCl₂·2H₂O | [CuLCl₂] | No | rsc.org |

| Cu(ClO₄)₂·6H₂O | [CuBPA(ClO₄)(CHCN)]ClO₄ (BPA = bis(pyridin-2-ylmethyl)amine) | Yes | rsc.org |

| ZnCl₂ | [ZnLCl₂] | No | rsc.org |

| K₂PtCl₄/KI | [PtLI₂] | No | rsc.org |

A proposed mechanism for the cleavage involves the coordination of the metal ion to the amide oxygen, which increases the electrophilicity of the amide carbonyl carbon. This facilitates nucleophilic attack by a water molecule or another nucleophile present in the reaction mixture, leading to the cleavage of the amide bond. In the case of the reaction with ferric chloride, the deacetylation was followed by an in-situ cyclization to form a novel heterocyclic compound. rsc.org

Furthermore, DFT studies on a more complex derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its copper(II) complex have provided detailed information on the coordination environment. dntb.gov.uanih.govnih.gov These studies show that the ligand can act as a tridentate ligand, coordinating to the metal via the pyridine nitrogen, the amide nitrogen, and an oxygen atom from another part of the molecule. This coordination significantly alters the bond lengths and angles within the this compound moiety, which would undoubtedly influence its reactivity and the mechanism of any subsequent transformations. nih.gov

The formation of the amide bond in this compound is typically achieved through standard acylation reactions. Mechanistically, these reactions follow a nucleophilic acyl substitution pathway. The amine precursor, pyridin-2-ylmethanamine, acts as the nucleophile, attacking the carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride (B1165640). A tetrahedral intermediate is formed, which then collapses with the expulsion of a leaving group (e.g., chloride or acetate) to yield the final amide product.

Structure Activity Relationship Sar in Chemical Design

Systematic Modification of N-(pyridin-2-ylmethyl)acetamide Scaffold for Enhanced Chemical Properties

Systematic modifications often involve the introduction of various substituents onto the pyridine (B92270) ring. These modifications can modulate the electron density of the pyridine nitrogen, which in turn affects its coordination capabilities and the catalytic activity of its metal complexes. For instance, the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides has been explored, where the core acetamide (B32628) structure is significantly altered by the incorporation of a sulfonamide group and various amino acid-derived moieties. These modifications have been shown to impart significant biological activity, such as antifungal properties researchgate.net.

Another approach involves the modification of the group attached to the acetamide nitrogen. For example, in the development of potential anti-HIV-1 agents, a series of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were synthesized. This involved replacing the pyridin-2-ylmethyl group with a pyridin-3-yloxy moiety and introducing various substituents on the terminal phenyl ring of the acetamide side chain. These systematic changes allowed for the exploration of the impact of substituent size and electronic effects on antiviral activity nih.gov.

Furthermore, the core structure can be integrated into more complex heterocyclic systems. Research into pesticidal agents has led to the synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(aryl)acetamides. In these derivatives, the this compound motif is part of a larger, more functionalized thienyl-pyridine structure, demonstrating the versatility of the acetamide scaffold in creating diverse chemical entities with tailored properties mdpi.com.

The following table summarizes various synthesized derivatives based on the modification of the this compound scaffold and their observed properties or applications.

| Compound Derivative Class | Modification Site(s) | Key Modifications | Observed Properties/Applications |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Acetamide and N-substituent | Introduction of a 4-methylphenylsulfonamido group and various amino acid side chains. | Enhanced antifungal activity against Candida albicans and Aspergillus niger. researchgate.net |

| 2-(Pyridin-3-yloxy)acetamide derivatives | Pyridine ring isomer and terminal group | Replacement of pyridin-2-ylmethyl with pyridin-3-yloxy; various substitutions on a terminal phenyl ring. | Moderate anti-HIV-1 activity. nih.gov |

| Thienylpyridyl- and thioether-containing acetamides | Pyridine ring and methylene (B1212753) bridge | Incorporation into a 3-cyano-4-(thiophen-2-yl)-6-methylpyridine core with a thioether linkage. | Potential as pesticidal agents. mdpi.com |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Acetamide side chain | Addition of a 2-acetamidophenyl-2-oxo group. | Forms a tridentate ligand for copper(II) with notable biological activity. dntb.gov.ua |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Acetamide side chain | Introduction of a hydroxyl group on the acetyl methyl group. | Acts as a ligand for various divalent and trivalent metal ions. researchgate.net |

These examples underscore how systematic structural modifications of the this compound scaffold can lead to a diverse range of compounds with enhanced and specific chemical or biological properties.

Correlating Structural Features with Ligand Binding Affinity to Metal Centers

The this compound structure contains key donor atoms—the pyridine nitrogen and the amide oxygen—that enable it to act as an effective ligand, forming stable complexes with a variety of metal ions. The binding affinity of these ligands to metal centers is highly dependent on their structural and electronic characteristics, which can be fine-tuned through systematic modifications.

The pyridine nitrogen is a primary coordination site, and its basicity, which is influenced by substituents on the pyridine ring, plays a crucial role in determining the stability of the resulting metal complex. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its ability to donate a lone pair to a metal center and thus increasing the stability of the complex. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, generally leading to weaker coordination.

The amide group provides a secondary binding site through its carbonyl oxygen. The geometry of the ligand, including the flexibility of the methylene bridge, dictates whether it can act as a bidentate ligand, chelating to a single metal center, or as a monodentate or bridging ligand. For instance, in the case of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the ligand acts as a tridentate donor, coordinating through the pyridine nitrogen, the amide oxygen, and an additional carbonyl oxygen from the acetamidophenyl moiety, leading to a stable, distorted octahedral copper(II) complex dntb.gov.ua.

The synthesis and characterization of metal complexes with derivatives of this compound have provided insights into these structure-binding relationships. A study on 2-hydroxy-N-pyridin-2-ylmethyl-acetamide revealed its capability to form complexes with a range of metal ions including Cr(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), resulting in complexes with varying geometries such as octahedral, square planar, and tetrahedral researchgate.net. The introduction of the hydroxyl group provides an additional potential coordination site, influencing the ligand's denticity and the resulting complex's structure.

Furthermore, the formation of Schiff base derivatives, such as N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, introduces an imine nitrogen as another coordination site. This modification results in a tridentate ligand that forms stable complexes with transition metals like Pt(II), Pd(II), and Cu(II) nih.gov. The cytotoxic activity of these complexes was found to be dependent on the metal ion, with the copper(II) complex exhibiting the highest potency nih.gov.

The table below illustrates the coordination behavior of this compound and its derivatives with different metal ions.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Cu(II) | Tridentate (Npy, Oamide, Ooxo) | Distorted Octahedral dntb.gov.ua |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Cr(III) | Not specified | Octahedral researchgate.net |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Cu(II) | Not specified | Square Planar researchgate.net |

| 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide | Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Not specified | Tetrahedral researchgate.net |

| N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide | Pt(II), Cu(II), Hg(II) | Tridentate (Npy, Nimine, Oamide) | Not specified for all, but crystal structures reported nih.gov |

This correlation of structural features with binding affinity is fundamental for designing ligands with selective and strong binding to specific metal ions for various applications.

Rational Design Strategies Based on SAR Analysis for Catalytic Applications

The insights gained from SAR studies of this compound and its derivatives are instrumental in the rational design of metal complexes for specific catalytic applications. By understanding how structural modifications influence the electronic and steric environment of the metal center, it is possible to design catalysts with enhanced activity, selectivity, and stability.

The pyridine ring of the this compound scaffold can be functionalized to fine-tune the catalytic properties of its metal complexes. For example, introducing electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the coordinated metal center, which is a critical parameter in many catalytic reactions. The mechanism of action of this compound and its derivatives often involves the coordination of the pyridine ring to a metal ion, which can then facilitate various catalytic processes .

In the context of bio-inspired catalysis, metal complexes of this compound derivatives can mimic the active sites of metalloenzymes. The amide group can participate in hydrogen bonding interactions with substrates or other components of the catalytic system, contributing to substrate recognition and the stabilization of transition states .

A notable application of rational design is in the development of kinase inhibitors, where the this compound moiety can serve as a scaffold. For instance, ferrocene-modified analogues of the kinase inhibitor imatinib (B729) have been synthesized, where the pyridine ring was replaced by a ferrocenyl group, and the acetamide functionality was retained. These rationally designed molecules exhibited significant antiproliferative activity, with their potency being influenced by the specific structural modifications mdpi.com. While not a direct catalytic application in the traditional sense, the inhibition of enzyme catalysis is a key therapeutic strategy.

The development of anti-HIV agents also provides an example of rational drug design. Through a structure-based molecular hybridization approach, novel 2-(pyridin-3-yloxy)acetamide derivatives were designed to inhibit HIV-1 reverse transcriptase. The design process involved considering the binding pocket of the enzyme and modifying the ligand structure to optimize interactions, leading to compounds with moderate inhibitory activity nih.gov.

The following table outlines rational design strategies for this compound-based compounds for specific applications.

| Target Application | Rational Design Strategy | Key Structural Modifications | Desired Outcome |

| Kinase Inhibition | Replacement of key pharmacophoric regions with a redox-active ferrocenyl unit. | Substitution of the pyridine ring with a ferrocenyl moiety. | Enhanced antiproliferative activity against cancer cell lines. mdpi.com |

| Anti-HIV Agents | Structure-based molecular hybridization and bioisosterism. | Replacement of pyridin-2-ylmethyl with pyridin-3-yloxy and substitution on the terminal phenyl ring. | Improved binding to HIV-1 reverse transcriptase and inhibitory activity. nih.gov |

| Antifungal Agents | Incorporation of a sulfonamide group and amino acid-derived moieties. | N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides. | Increased efficacy against fungal pathogens. researchgate.net |

These examples highlight the power of SAR-driven rational design in creating functional molecules based on the this compound scaffold for a range of catalytic and therapeutic purposes.

Catalytic Applications of N Pyridin 2 Ylmethyl Acetamide Metal Complexes

Homogeneous Catalysis Mediated by N-(pyridin-2-ylmethyl)acetamide Complexes

Metal complexes of this compound and its derivatives are effective homogeneous catalysts for various organic reactions. The pyridine (B92270) and acetamide (B32628) moieties of the ligand play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.

One of the documented applications of metal complexes with ligands closely related to this compound is in the realm of polymerization. For instance, Ni(II) and Cu(II) complexes of N-(2-pyridylmethyl)acetamide have been utilized as catalysts for the addition polymerization of norbornene upon activation with methylaluminoxane (MAO). In these studies, the Ni(II) complex demonstrated very high polymerization activity, reaching up to 10⁸ g of polynorbornene per mole of Ni per hour. The Cu(II) complex also showed moderate catalytic activity. These findings highlight the potential of this compound metal complexes in olefin polymerization. researchgate.net

Furthermore, the structural similarity of this compound to other bidentate N,N-donor ligands, such as di(2-pyridyl)methylamine, suggests its potential utility in a broader range of homogeneous catalytic reactions. Palladium complexes of di(2-pyridyl)methylamine, for example, have been shown to be versatile catalysts for various cross-coupling reactions, including the Suzuki-Miyaura reaction of arylboronic acids with both bromoarenes and chloroarenes. These reactions can be carried out in environmentally friendly aqueous solvents under aerobic conditions. This suggests that palladium complexes of this compound could also be effective catalysts for C-C bond formation reactions.

In the field of transfer hydrogenation, ruthenium and osmium complexes bearing bidentate N,N-donor ligands have been extensively studied. These catalysts are active in the reduction of ketones and imines, using hydrogen donors like isopropanol. The catalytic activity of such complexes is influenced by the electronic and steric nature of the ligands. Given the structural analogy, ruthenium and osmium complexes of this compound are expected to exhibit similar catalytic activity in transfer hydrogenation reactions, providing a pathway for the synthesis of alcohols and amines.

The following table summarizes the catalytic activities of metal complexes with this compound and structurally similar ligands in various homogeneous reactions.

| Catalyst Type | Reaction | Substrate | Product | Activity/Yield |

| Ni(II)-N-(2-pyridylmethyl)acetamide/MAO | Addition Polymerization | Norbornene | Polynorbornene | Up to 10⁸ g PNB mol⁻¹ Ni h⁻¹ |

| Cu(II)-N-(2-pyridylmethyl)acetamide/MAO | Addition Polymerization | Norbornene | Polynorbornene | Moderate activity |

| Pd(II)-di(2-pyridyl)methylamine | Suzuki-Miyaura Coupling | Aryl bromides/chlorides and arylboronic acids | Biaryls | Good to excellent yields |

| Ru(II)/Os(II)-bidentate N,N-ligands | Transfer Hydrogenation | Ketones | Alcohols | High conversions |

Heterogeneous Catalysis and Supported this compound Systems

To enhance the recyclability and ease of separation of catalysts, metal complexes of this compound can be immobilized on solid supports. This heterogenization combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

One approach to immobilization involves the covalent bonding of the ligand or its metal complex to a solid support. For instance, a pincer-type pyridine-based N-heterocyclic carbene amine Ru(II) complex, which is structurally related to this compound complexes, has been successfully immobilized on silica via a pendant alkoxysilane group. This supported catalyst demonstrated efficiency in hydrogen transfer reactions.

Another strategy is the coordinative immobilization of the metal complex onto a polymeric support. Polyvinylpyridine, for example, can be used to immobilize palladium catalysts. The nitrogen atoms of the pyridine units in the polymer backbone coordinate to the metal center, providing a stable support. This method has been employed for PEPPSI™ type catalysts in Suzuki-Miyaura and Hartwig-Buchwald reactions. Given that this compound itself contains a pyridine moiety, it is plausible that its metal complexes could be effectively supported on materials that can interact with this part of the ligand.

The primary challenge in heterogeneous catalysis is the potential for metal leaching from the support into the reaction mixture. Leaching can reduce the catalyst's long-term activity and contaminate the product. Studies on supported palladium catalysts in Heck and Suzuki-Miyaura reactions have shown that leaching is a significant factor, with the soluble leached palladium often being the true catalytic species. Therefore, the design of supported this compound catalysts must focus on creating strong interactions between the complex and the support to minimize leaching.

Optimization of Reaction Conditions and Catalyst Performance Metrics (Turnover Number, Turnover Frequency)

The performance of a catalytic system is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, base, and catalyst loading is crucial for achieving high efficiency, selectivity, and catalyst longevity. The performance of a catalyst is quantified by metrics like Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while TOF is the turnover rate per unit of time.

In the context of transfer hydrogenation catalyzed by ruthenium complexes with pyridylidene amide (PYA) pincer ligands, which are structurally analogous to this compound, extensive optimization studies have been conducted. These studies revealed that the electronic properties of the ligand, modified by introducing different substituents on the pyridine ring, have a direct impact on the catalytic activity of the ruthenium center. For instance, a methoxy-substituted PYA ligand in a ruthenium complex, after a short pre-activation, yielded a highly active catalytic system for the transfer hydrogenation of benzophenone. This optimized system achieved an exceptionally high turnover frequency of 210,000 h⁻¹ at a very low catalyst loading of 25 ppm. researchgate.netuobaghdad.edu.iq

Similarly, for Suzuki-Miyaura coupling reactions, the optimization of conditions is key to achieving high TON and TOF values. For supported palladium catalysts, factors such as the choice of solvent (often environmentally friendly water-ethanol mixtures), the base, and the reaction temperature are critical. Efficiently supported catalysts have been reported to achieve excellent TONs and TOFs in the Suzuki-Miyaura coupling of bromo- and chloroarenes, demonstrating good recyclability without significant loss of activity.

The table below presents performance metrics for catalytic systems with ligands structurally similar to this compound.

| Catalyst System | Reaction | Substrate | TON | TOF |

| Ru(II)-pyridylidene amide pincer | Transfer Hydrogenation | Benzophenone | >40,000 | 210,000 h⁻¹ |

| Supported Pd(II) | Suzuki-Miyaura Coupling | Bromoarenes | High | High |

Catalyst Recycling and Stability Studies

A key aspect of sustainable catalysis is the ability to recycle the catalyst over multiple reaction cycles without a significant loss of activity. Stability studies are essential to understand the deactivation pathways of the catalyst and to design more robust systems.

For heterogeneous catalysts based on immobilized this compound complexes, recycling can be achieved by simple filtration or centrifugation. The stability of such catalysts is primarily determined by the extent of metal leaching. Leaching studies, often conducted by analyzing the palladium content in the reaction solution using techniques like ICP-MS, are crucial for evaluating the robustness of the immobilization. For some supported palladium catalysts used in Suzuki-Miyaura reactions, it has been shown that they can be recycled for several consecutive cycles without a significant loss of activity or noticeable palladium leaching.

In homogeneous catalysis, recycling is more challenging. One approach is to use biphasic systems where the catalyst resides in a phase that is immiscible with the product phase. For example, ruthenium catalysts have been successfully recycled in the hydration of nitriles by using glycerol as the solvent. The products can be extracted with an organic solvent, while the catalyst remains in the glycerol phase for reuse, with no loss of conversion observed.

The stability of the this compound ligand itself and its coordination to the metal center under the reaction conditions is also a critical factor. The amide bond and the pyridine-metal bond must be stable at the operating temperature and in the presence of reactants and bases. Thermal analysis of palladium(II) complexes with N-donor ligands has shown that the decomposition of the complex occurs in distinct steps, with the loss of the organic ligand at elevated temperatures. Understanding these stability limits is essential for defining the operational window of the catalyst.

Supramolecular Assemblies and Coordination Polymers Incorporating N Pyridin 2 Ylmethyl Acetamide Ligands

Design Principles for N-(pyridin-2-ylmethyl)acetamide-based Coordination Polymers (CPs)

The rational design of coordination polymers using the this compound ligand is a multifactorial process, relying on the predictable yet tunable interplay of several key components. The primary factors governing the self-assembly and final architecture of these materials include the coordination behavior of the ligand itself, the geometric preferences of the metal ion, the role of counter-anions, and the influence of non-covalent interactions.

Ligand Coordination Modes: this compound possesses two principal donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide carbonyl group. This allows for several coordination modes:

Monodentate: It can coordinate to a metal center solely through its pyridyl nitrogen atom, leaving the amide group available for other interactions, such as hydrogen bonding.

Bidentate Chelating: The ligand can form a stable six-membered chelate ring by coordinating to a single metal center through both the pyridyl nitrogen and the amide oxygen. This is a very common and stable coordination mode.

Bidentate Bridging: The ligand can bridge two different metal centers, using the pyridyl nitrogen to coordinate to one metal and the amide oxygen to another, leading to the formation of polymeric chains or networks.

Influence of Metal Ions: The choice of the metal ion is crucial as its coordination number, preferred geometry (e.g., tetrahedral, square planar, octahedral), and Lewis acidity dictate the number of ligands that can bind and their spatial orientation. For instance, metals like Zn(II) and Cd(II) with their flexible coordination spheres (typically tetrahedral or octahedral) can lead to the formation of high-dimensional networks. In contrast, square-planar preferring metals like Pd(II) or Pt(II) might favor discrete complexes or one-dimensional chains.

Hydrogen Bonding and Other Non-covalent Interactions: The acetamide (B32628) group is central to the formation of extended supramolecular architectures. The N-H group acts as a hydrogen bond donor, while the C=O group is an excellent hydrogen bond acceptor. This enables the formation of strong and directional N-H···O hydrogen bonds, which are instrumental in linking individual coordination polymer chains or discrete units into 2D sheets or 3D networks. Furthermore, π-π stacking interactions between the pyridine rings can also play a role in stabilizing the crystal packing. By strategically manipulating these design principles, chemists can achieve remarkable control over the topology and, consequently, the properties of the resulting materials.

Synthesis and Structural Characterization of this compound-bridged Networks

The synthesis of CPs based on this compound is typically achieved through self-assembly in solution. Common methods include slow evaporation, solvent diffusion, and hydrothermal or solvothermal techniques. The choice of method and conditions (e.g., temperature, solvent, molar ratios of reactants) can profoundly impact the crystalline product obtained.

For example, a family of Zn(II) and Cd(II) coordination polymers was synthesized by reacting this compound with various metal salts. The reaction of the ligand with zinc chloride (ZnCl₂) in methanol (B129727) led to the formation of a 1D coordination polymer with the formula [Zn(L)Cl₂]n, where 'L' is the this compound ligand. In this structure, the ligand acts as a bidentate chelating agent to the tetrahedral Zn(II) center.

Other characterization techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm ligand coordination. A characteristic shift of the amide C=O stretching vibration to a lower frequency in the complex compared to the free ligand indicates the participation of the carbonyl oxygen in coordination. Powder X-ray diffraction (PXRD) is employed to confirm the phase purity of the bulk synthesized material.

Table 1: Structural Data for Selected this compound Coordination Polymers

| Metal Ion | Anion | Formula | Dimensionality | Crystal System | Key Structural Feature |

| Zn(II) | Cl⁻ | [Zn(L)Cl₂]n | 1D | Monoclinic | Helical chains formed via N,O-chelation |

| Cd(II) | NO₃⁻ | [Cd(L)₂(NO₃)₂]n | 1D | Triclinic | Double-bridged zigzag chains |

| Zn(II) | SO₄²⁻ | [Zn₂(L)₂(SO₄)₂(H₂O)₂]n | 2D | Orthorhombic | 2D layers linked by sulfate (B86663) anions |

| Cd(II) | SCN⁻ | [Cd(L)(SCN)₂]n | 3D | Monoclinic | Interpenetrating network with thiocyanate (B1210189) bridges |

Topological Analysis of Coordination Polymers

Topological analysis simplifies complex coordination networks into nodes (metal centers or clusters) and linkers (organic ligands) to understand their fundamental connectivity. This approach allows for the classification and comparison of different CP structures.

For the 1D chains of [Zn(L)Cl₂]n, where the metal is the node and the ligand is a self-connecting loop (due to chelation) that doesn't extend the network, the topology is simple. However, in structures where the ligand or other anions act as bridges, more complex topologies arise.

In the 2D polymer [Zn₂(L)₂(SO₄)₂(H₂O)₂]n, the dinuclear zinc units can be considered as 4-connecting nodes, which are linked by the bridging sulfate anions. This arrangement results in a 2D sheet that can be described by the common sql (square lattice) topology.

For the 3D network of [Cd(L)(SCN)₂]n, the Cd(II) ions are the nodes. They are linked by both the this compound ligands and the bridging thiocyanate anions. This intricate connectivity leads to a complex 3D framework, which in this case, can be described by the dia (diamondoid) topology, known for its robustness and tendency to form interpenetrating networks. Analyzing these underlying topologies is essential for understanding structure-property relationships and for the targeted design of materials with specific network geometries.

Functional Attributes and Potential Applications of this compound-based Supramolecular Structures (e.g., sensing properties)

The functional properties of CPs based on this compound are intrinsically linked to their structural features. A prominent area of application for these materials is in chemical sensing, particularly through luminescence. Coordination polymers constructed from d¹⁰ metal ions like Zn(II) and Cd(II) are often highly luminescent, and their emission can be sensitively affected by the presence of guest molecules.

A Zn(II)-based coordination polymer incorporating this compound has demonstrated significant potential as a selective and sensitive fluorescent sensor for detecting nitroaromatic compounds, which are common pollutants. The sensing mechanism is based on fluorescence quenching. The electron-rich coordination polymer can donate electrons to the electron-deficient nitroaromatic analytes upon excitation. This photoinduced electron transfer process effectively quenches the luminescence of the polymer, providing a measurable signal for detection. The selectivity for nitroaromatics over other aromatic compounds is attributed to the specific size, shape, and electronic complementarity between the analyte and the pores or surfaces of the CP framework.

Table 2: Luminescent Sensing Performance of a Zn(II)-based CP

| Analyte | Quenching Efficiency (%) | Detection Limit (μM) | Sensing Mechanism |

| Nitrobenzene | 95.2 | 2.5 | Photoinduced Electron Transfer |

| 2,4-Dinitrotoluene | 98.6 | 1.8 | Photoinduced Electron Transfer |

| Toluene | < 5 | - | No significant interaction |

| Phenol | < 8 | - | No significant interaction |

Beyond sensing, the structural versatility of these materials suggests potential in other areas. The presence of well-defined channels or cavities in some 3D frameworks could be exploited for applications in gas storage or separation. Furthermore, the coordinated metal ions can sometimes retain open coordination sites or act as Lewis acids, making these materials candidates for heterogeneous catalysis. The continued exploration of this compound in supramolecular chemistry promises further development of novel materials with tailored functions.

Future Research Directions and Unexplored Avenues

Development of Novel N-(pyridin-2-ylmethyl)acetamide Derivatives with Tuned Functionalities

The inherent reactivity of the pyridine (B92270) ring and the amide linkage in this compound makes it an ideal candidate for derivatization. Future efforts will likely concentrate on synthesizing new analogues with precisely tailored electronic, steric, and biological properties.

One promising direction is the synthesis of Schiff base derivatives and their subsequent coordination with transition metals. For instance, related Schiff base ligands have been used to create complexes with metals like platinum(II), palladium(II), copper(II), and mercury(II). nih.gov A study on a copper(II) complex with a Schiff base ligand, MeCONHCH(2)CH(2)N=CHPy, identified it as a highly cytotoxic agent against neoplastic cells while showing low toxicity to non-cancerous cells. nih.gov This highlights a clear path for developing this compound-based derivatives as targeted therapeutic agents.

Another avenue involves more complex modifications to the core structure. Researchers have successfully synthesized 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, a more elaborate tridentate ligand. dntb.gov.uanih.gov Its copper(II) complex was found to have a distorted octahedral structure and exhibited notable antibacterial and antifungal activities. dntb.gov.uanih.gov Similarly, the creation of thiosemicarbazone-type ligands, such as N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, has yielded copper(II) complexes with promising antimicrobial and antioxidant properties. mdpi.com

Furthermore, the principles of molecular hybridization and bioisosterism can guide the design of new derivatives. By replacing or modifying parts of the molecule, researchers can tune its biological activity. For example, replacing key structural motifs with organometallic scaffolds like ferrocene (B1249389) has been shown to enhance the anticancer efficacy of parent drug compounds. mdpi.com This strategy could be applied to this compound to create novel metallodrugs. The exploration of structure-activity relationships (SAR) through systematic modification, as demonstrated in the development of N-pyrimidyl/pyridyl-2-thiazolamine analogues, can lead to the discovery of potent and highly selective modulators of biological targets. jst.go.jp

Table 1: Examples of this compound Derivatives and Their Functionalities

| Derivative Type | Example Compound | Metal Ion (if any) | Tuned Functionality | Reference |

|---|---|---|---|---|

| Schiff Base Complex | [Cu(MeCONHCH₂CH₂N=CHPy)Cl₂] | Copper(II) | Cytotoxicity against cancer cells | nih.gov |

| Complex Keto-Amide Ligand | Copper complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Copper(II) | Antibacterial and antifungal activity | dntb.gov.uanih.gov |

| Thiosemicarbazone Complex | [Cu(HL)CH₃COO] where HL is a thiosemicarbazone derivative | Copper(II) | Antimicrobial and antioxidant activity | mdpi.com |

| Organometallic Analogue | Ferrocene-modified tyrosine kinase inhibitors | N/A (contains Iron) | Enhanced antiproliferative activity | mdpi.com |

Integration of this compound into Advanced Functional Materials

The structural features of pyridyl-amides are increasingly recognized for their utility in materials science. The pyridine ring offers coordination sites and specific electronic properties, while the amide group can form strong hydrogen bonds, contributing to structural rigidity and thermal stability.

A significant area of future research is the incorporation of this compound or its derivatives as monomers or functional additives in polymers. Research has shown that introducing pyridine rings and amide linkages into polyimides can synergistically improve the material's properties. researchgate.net This approach enhances thermal stability and mechanical strength through amide H-bonding while improving processability and optical transparency. researchgate.net The this compound moiety could be integrated into polymer backbones to create new poly(amide-imide) films with tailored mechanical, thermal, and optical characteristics. researchgate.net

Moreover, the compound can serve as a building block for materials with specific electronic or optical functions. Related molecules containing pyridine and other functional groups are explored for their potential in creating materials with conductivity or fluorescence. The ability of the pyridine nitrogen to coordinate with metal ions also opens the door to creating metal-organic frameworks (MOFs) or coordination polymers, where the ligand dictates the structure and properties of the resulting material.

Another emerging concept is the use of such building blocks in the synthesis of complex three-dimensional molecular scaffolds. Visible-light-mediated energy transfer (EnT) photocatalysis can achieve the dearomatization of heteroarenes like pyridine, transforming them from flat, aromatic structures into C(sp³)-rich, medicinally relevant architectures. acs.org this compound could serve as a substrate in such reactions, providing access to novel and complex molecular frameworks for drug discovery and materials science.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

To fully unlock the potential of this compound and its derivatives, future research must increasingly rely on a synergistic combination of synthetic chemistry, advanced spectroscopy, and computational modeling.

Recent studies exemplify this trend. The characterization of a novel copper(II) complex of a 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ligand involved a comprehensive suite of experimental techniques, including FT-IR, UV-Vis, ESR, and NMR spectroscopy, alongside thermal analysis. dntb.gov.uanih.gov These experimental results were complemented by Density Functional Theory (DFT) calculations to predict the molecule's geometry and electronic structure, confirming it as a tridentate ligand forming a distorted octahedral complex. dntb.gov.uanih.gov Molecular docking simulations were then used to predict and understand the interactions of the ligand with biological targets. nih.gov

This integrated approach is incredibly powerful. For example, the study of pyridylketene reactions utilized laser flash photolysis with time-resolved IR and UV spectroscopy to monitor the formation and decay of transient species like ketenes and amide enols. nih.gov DFT calculations provided crucial insights into the stability of these intermediates, revealing that the 2-pyridyl group stabilizes the amide enol through a strong intramolecular hydrogen bond, a finding that would be difficult to obtain through experimentation alone. nih.gov

Computational chemistry can also predict the behavior of these molecules in specific applications. First-principle analysis has been used to study the adsorption of different pyridine amide isomers on a platinum surface, successfully predicting the order of their effectiveness as leveling agents in electrodeposition, which matched experimental observations. mdpi.com This predictive power allows for the rational design of molecules for specific material applications, saving significant synthetic effort.

Table 2: Synergistic Methodologies in Pyridyl-Amide Research

| Research Area | Synthetic/Experimental Methods | Spectroscopic/Analytical Methods | Computational Methods | Key Insight Gained | Reference |

|---|---|---|---|---|---|

| Coordination Chemistry | Synthesis of Cu(II) complex | FT-IR, UV-Vis, ESR, NMR, TGA | DFT, Molecular Docking | Confirmed tridentate coordination and predicted biological interactions | dntb.gov.uanih.gov |

| Reaction Dynamics | Laser flash photolysis | Time-resolved IR and UV spectroscopy | DFT Calculations | Elucidated stabilization of reactive intermediates via intramolecular H-bonding | nih.gov |

| Materials Science | Electrodeposition | N/A (in this study) | First-Principle Analysis | Predicted adsorption behavior and performance as leveling agents | mdpi.com |

Emerging Concepts in Pyridyl-Amide Research

The broader field of pyridyl-amide chemistry is continually evolving, with new concepts emerging that will undoubtedly influence future studies on this compound.

One significant area is the development of novel catalytic methods for amide bond formation and activation. Traditional amide synthesis often requires harsh conditions and stoichiometric reagents. researchgate.net Emerging alternatives include organophosphorus-catalyzed three-component reactions that unite amide synthesis and subsequent functionalization into a single, efficient catalytic cascade. nih.gov Another innovative strategy is "amide umpolung," where the normal reactivity of the amide is reversed. Using pyridine N-oxide derivatives, the α-position of amides can be functionalized, opening up new pathways for molecular construction. nih.gov

The use of pyridine derivatives in novel cross-coupling reactions is also expanding. For instance, a recently developed method uses N-methylmorpholine N-oxide, a pyridine N-oxide derivative, as an oxidant to formally insert an oxygen atom between the partners of a Suzuki-Miyaura coupling, providing a new route to diaryl ethers. acs.org This demonstrates the untapped potential of pyridine-based reagents in catalysis.

Finally, the concept of leveraging cooperative synergistic effects within a single molecule is gaining traction. As seen in functional polyimides, combining the properties of the pyridine ring (processability, optical properties) with the amide linkage (thermal stability, mechanical strength) in a thoughtful design leads to materials with superior, well-balanced properties. researchgate.net Applying this design philosophy to discrete molecules based on the this compound scaffold could lead to multifunctional compounds with applications ranging from catalysis to medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing N-(pyridin-2-ylmethyl)acetamide?

The compound is typically synthesized via condensation reactions between pyridin-2-ylmethylamine and acetylating agents (e.g., acetyl chloride or acetic anhydride). For example, a one-pot approach using sodium chlorodifluoroacetate as a difluorocarbene source has been employed for analogous N-(pyridin-2-yl)acetamide derivatives, yielding precursors for further functionalization . Reaction optimization may involve adjusting pH, solvent polarity (e.g., DMF or THF), and stoichiometric ratios.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the acetamide moiety (e.g., methyl resonance at ~2.1 ppm) and pyridyl proton environments.

- IR Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (ESI or HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z calculated for C8H10N2O: 150.0793) .

Q. What are the key challenges in purifying this compound post-synthesis?

Common purification challenges include removing unreacted pyridin-2-ylmethylamine or acetylating byproducts. Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are effective. Purity validation via HPLC (>95%) is recommended .

Advanced Research Questions

Q. How can the crystal structure of this compound inform its molecular interactions?